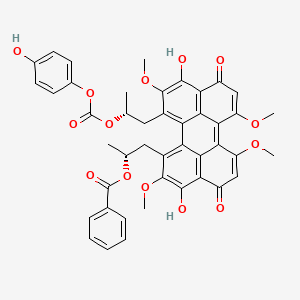
calphostin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calphostin C is a naturally occurring perylenequinone compound isolated from the fungus Cladosporium cladosporioides. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Preparation Methods
Calphostin C can be synthesized through a series of complex organic reactions. The synthesis involves the use of Fischer carbene complexes for benzannulation, followed by selective thermal isomerization to control axial chirality. The key structural feature of calphostins is the pentacyclic perylenequinone core, which is assembled through biomimetic oxidative dimerization of two naphthoquinone moieties . Industrial production methods typically involve the fermentation of Cladosporium cladosporioides cultures, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Calphostin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule. Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate (CAN) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
Calphostin C has a wide range of scientific research applications:
Chemistry: Used as a tool to study the inhibition of protein kinase C and its role in various biochemical pathways.
Biology: Employed in research to understand the mechanisms of apoptosis and cell signaling.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in tumor cells.
Industry: Utilized in the development of photodynamic therapy agents for cancer treatment
Mechanism of Action
Calphostin C exerts its effects by selectively inhibiting protein kinase C through its interaction with the regulatory domain of the enzyme. This inhibition disrupts various cellular processes, leading to decreased cell proliferation and increased apoptosis. The compound also activates the DLK/JNK signaling pathway, which plays a role in the apoptotic response .
Comparison with Similar Compounds
Calphostin C is part of a class of compounds known as calphostins, which include calphostin A, calphostin B, calphostin D, and calphostin I. These compounds share a similar perylenequinone structure and inhibit protein kinase C. this compound is unique in its potency and selectivity for protein kinase C inhibition. Other similar compounds include staurosporine and its derivative UCN-10, which also inhibit protein kinase C but with less selectivity .
Properties
Molecular Formula |
C44H38O14 |
|---|---|
Molecular Weight |
790.8 g/mol |
IUPAC Name |
[(2R)-1-[3,10-dihydroxy-12-[(2R)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate |
InChI |
InChI=1S/C44H38O14/c1-20(56-43(50)22-10-8-7-9-11-22)16-25-31-32-26(17-21(2)57-44(51)58-24-14-12-23(45)13-15-24)42(55-6)40(49)34-28(47)19-30(53-4)36(38(32)34)35-29(52-3)18-27(46)33(37(31)35)39(48)41(25)54-5/h7-15,18-21,45,48-49H,16-17H2,1-6H3/t20-,21-/m1/s1 |
InChI Key |
LSUTUUOITDQYNO-NHCUHLMSSA-N |
SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |
Isomeric SMILES |
C[C@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@@H](C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |
Color/Form |
Red to brown powder |
solubility |
DMF /dimethylformamide/ 1 mg/mL; DMSO /dimethylsulfoxide/ 1 mg/mL; ethanol 1 mg/mL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-5,6-dihydroindeno[2,1-b]indole](/img/structure/B8748512.png)

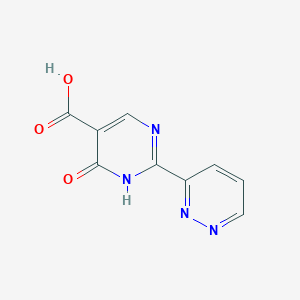
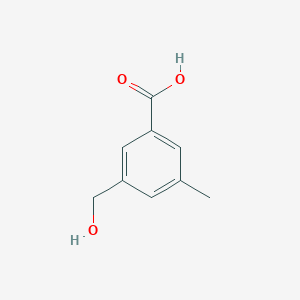

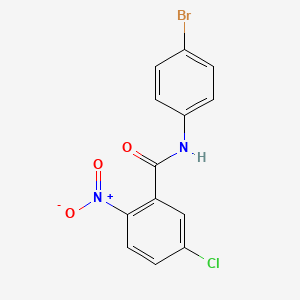

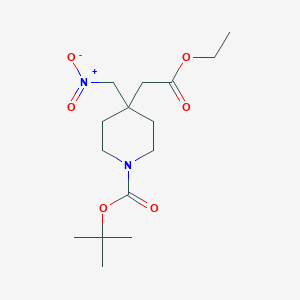
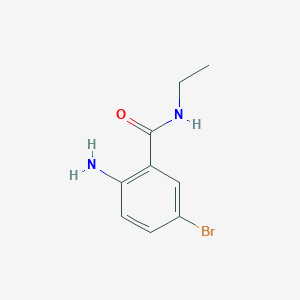


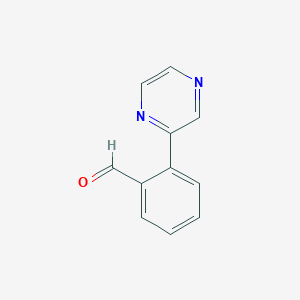
![Isoxazole, 5-[5-[4-(4,5-dimethyl-2-thiazolyl)phenoxy]pentyl]-3-methyl-](/img/structure/B8748605.png)
![3-[2-(4-Acetyl-phenoxy)acetylamino]-benzoic acid methyl ester](/img/structure/B8748611.png)
